Enzalutamide Synthesis: Validated Intermediate Yield and Purity
In a patented process for producing enzalutamide, 2-fluoro-N-methyl-4-nitrobenzamide is used as a key intermediate. The hydrogenation of this compound (Formula IV) yields the corresponding amine hydrochloride (Formula V) with a high HPLC purity of 99.89% after recrystallization [1]. This high purity is critical for ensuring the quality of the final API, enzalutamide. In contrast, alternative starting materials or analogs would require re-optimization of the entire synthetic sequence and would not have this established, validated purity data associated with the enzalutamide process.
| Evidence Dimension | Purity of downstream intermediate (amine hydrochloride) from enzalutamide synthesis |
|---|---|
| Target Compound Data | Yields intermediate with 99.89% HPLC purity |
| Comparator Or Baseline | Hypothetical alternative analog (e.g., 2-fluoro-4-nitrobenzamide) would lack validated process data for enzalutamide synthesis |
| Quantified Difference | Not applicable; qualitative advantage in process validation |
| Conditions | Catalytic hydrogenation (10% Pd/C, 600 kPa H₂, 50 °C, 1 hour) followed by HCl salt formation and recrystallization from ethanol |
Why This Matters
This validated process data ensures a high-quality, reproducible synthesis of a key enzalutamide intermediate, which is a prerequisite for pharmaceutical development and manufacturing.
- [1] Zentiva AS. (2016). A process for producing enzalutamide. Chinese Patent CN106164052A, Example 2. View Source
